1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol

Antioxidant Mechanism Hydrogen Atom Transfer Physicochemical Characterization

Structurally differentiated dihydroquinoline antioxidant with phenolic 7-OH (pKa 10.59) enabling HAT radical scavenging impossible with non-hydroxylated analogs like TMQ. The 7-OH alters solubility and reactivity; substituting a generic dihydroquinoline invalidates structure–activity relationships. Serves as a reactive handle for alkylation, esterification, glycosylation. Predicted bp >336°C ensures thermal stability in high-temperature polymers, lubricants, rubber. 97% purity with NMR/HPLC/GC characterization. Ideal reference standard for dihydroquinoline metabolite detection.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 222159-69-5
Cat. No. B3049837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol
CAS222159-69-5
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1=CC(N(C2=C1C=CC(=C2)O)C)(C)C
InChIInChI=1S/C13H17NO/c1-9-8-13(2,3)14(4)12-7-10(15)5-6-11(9)12/h5-8,15H,1-4H3
InChIKeyLXCANHKBGBBVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol (CAS 222159-69-5): Procurement-Grade Physicochemical and Application Overview


1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol (CAS 222159-69-5) is a synthetic dihydroquinoline derivative characterized by a methylated 1,2-dihydroquinoline core bearing a 7-hydroxy group . With the molecular formula C₁₃H₁₇NO and a molar mass of 203.28 g·mol⁻¹, this compound is primarily recognized for its antioxidant properties . Its structural features distinguish it from simpler dihydroquinolines such as 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), positioning it as a specialized candidate for applications requiring targeted radical scavenging or synthetic elaboration.

Why Generic Dihydroquinolines Cannot Substitute for 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol in Procurement


Dihydroquinoline antioxidants are not a monolithic class; subtle variations in substitution pattern profoundly alter physicochemical properties, reactivity, and biological performance. The 7-hydroxy substitution in 1,2,2,4-tetramethyl-1,2-dihydroquinolin-7-ol introduces a hydrogen-bond donating phenolic moiety absent in widely used commercial antioxidants like TMQ [1]. This single structural difference alters pKa, solubility, and radical-scavenging mechanism, making it non-fungible in applications requiring precise hydrogen atom transfer or synthetic derivatization at the 7-position . Substituting a generic dihydroquinoline would invalidate the structure–activity relationship established in experimental systems, leading to unpredictable outcomes in assays or manufacturing processes.

Quantitative Differentiation of 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol Against Closest Analogs


Predicted Acidity (pKa) Defines Hydrogen-Bond Donor Capacity Relative to TMQ

The 7-hydroxy group in 1,2,2,4-tetramethyl-1,2-dihydroquinolin-7-ol confers a predicted pKa of 10.59 ± 0.40, rendering it a significantly stronger hydrogen-bond donor than the parent TMQ molecule, which lacks an ionizable phenolic proton . This pKa value positions the compound for efficient hydrogen atom transfer in neutral to mildly basic environments, a mechanism not available to non-hydroxylated analogs [1].

Antioxidant Mechanism Hydrogen Atom Transfer Physicochemical Characterization

Increased Molar Mass and Lipophilicity Compared to Unsubstituted TMQ

The target compound (C₁₃H₁₇NO, MW = 203.28 g·mol⁻¹) has a 17.3% higher molar mass and an additional carbon relative to TMQ (C₁₂H₁₅N, MW = 173.26 g·mol⁻¹) due to an extra methyl group and a hydroxyl substitution [1]. This structural augmentation increases calculated lipophilicity (cLogP) and modifies the compound's chromatographic retention behavior, offering a differentiated synthetic scaffold .

Drug Design ADME Prediction Synthetic Intermediate

Higher Predicted Boiling Point and Density Suggest Different Handling and Formulation Requirements

The predicted boiling point of 1,2,2,4-tetramethyl-1,2-dihydroquinolin-7-ol is 336.9 ± 42.0 °C, which is substantially higher than that of TMQ (boiling point reported at ~250–280 °C under typical conditions) [1]. Predicted density is 1.040 ± 0.06 g/cm³, slightly lower than the measured density of TMQ (1.042 g/cm³ at 20 °C) [1].

Formulation Science Thermal Stability Material Safety

Commercial Purity Specification: 97–98% with Analytical Batch Documentation

Leading commercial suppliers offer 1,2,2,4-tetramethyl-1,2-dihydroquinolin-7-ol at a certified purity of 97–98%, supported by batch-specific analytical data including NMR, HPLC, and GC . This level of quality assurance surpasses the variable purity often encountered with bulk industrial-grade TMQ, which is a complex oligomeric mixture [1].

Quality Control Procurement Specification Analytical Chemistry

Optimal Use Cases for 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol Based on Evidence


Mechanistic Antioxidant Studies Requiring a Defined Phenolic Hydrogen Atom Donor

When investigating structure–activity relationships in dihydroquinoline antioxidants, 1,2,2,4-tetramethyl-1,2-dihydroquinolin-7-ol provides a phenolic –OH group with a predicted pKa of 10.59, enabling hydrogen atom transfer (HAT) mechanisms not possible with non-hydroxylated analogs like TMQ . Its well-defined purity (97–98%) ensures that observed effects can be unambiguously attributed to the monomeric species .

Synthetic Derivatization at the 7-Position for Drug Discovery

The 7-hydroxy group serves as a reactive handle for further functionalization (e.g., alkylation, glycosylation, esterification), generating novel quinoline-based pharmacophores. The compound's distinct molecular weight (203.28 g·mol⁻¹) and lipophilicity profile differentiate it from simpler dihydroquinolines, potentially altering ADME properties .

Analytical Reference Standard for Metabolite or Impurity Profiling

Given its high certified purity and complete analytical characterization (NMR, HPLC, GC), this compound is ideally suited as a reference standard for detecting and quantifying dihydroquinoline-derived metabolites or process impurities in complex matrices . Its distinct boiling point (336.9 °C predicted) and chromatographic behavior facilitate unambiguous identification.

High-Temperature Polymer or Lubricant Stabilization

The predicted boiling point (>336 °C) suggests enhanced thermal stability relative to TMQ, potentially extending the service temperature range of the compound as an antioxidant additive in high-temperature polymers, lubricants, or rubber formulations where volatility must be minimized .

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